molecular formula C7H7ClN2 B599762 N-(6-chloro-3-pyridylmethylidene)methylamine CAS No. 120739-63-1

N-(6-chloro-3-pyridylmethylidene)methylamine

Cat. No. B599762
M. Wt: 154.597
InChI Key: DEKHTFGAQSFDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-3-pyridylmethylidene)methylamine, also known as N-(6-chloro-3-pyridylmethylidene)methylamine, is a useful research compound. Its molecular formula is C7H7ClN2 and its molecular weight is 154.597. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-3-pyridylmethylidene)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-3-pyridylmethylidene)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

120739-63-1

Product Name

N-(6-chloro-3-pyridylmethylidene)methylamine

Molecular Formula

C7H7ClN2

Molecular Weight

154.597

IUPAC Name

1-(6-chloropyridin-3-yl)-N-methylmethanimine

InChI

InChI=1S/C7H7ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-5H,1H3

InChI Key

DEKHTFGAQSFDNI-UHFFFAOYSA-N

SMILES

CN=CC1=CN=C(C=C1)Cl

synonyms

N-((6-chloropyridin-3-yl)methylene)methanamine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 30 ml of toluene, 0.8 g (5.7×10-3 moles) of 6-chloropyridine-3-aldehyde and 10 g of Na2SO4 were mixed and while the mixtures was stirred, a 40% aqueous solution of methylamine (1.4 g, 1.1×10-2 mole) was added dropwise over 30 minutes, followed by addition of 10 g of MgSO4. The mixture was allowed to stand at room temperature overnight, after which it was filtered. The filtrate was concentrated to give 0.6 g (yield 68%) of N-(6-chloro-3-pyridylmethylidene)methylamine as crystals.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 30 ml of toluene, 0.8 g (5.7×10-3 moles) of 6-chloropyridine-3-aldehyde and 10 g of Na2S4 were mixed and while the mixtures was stirred, a 40% aqueous solution of methylamine (1.4 g, 1.1×10-2 mole) was added dropwise over 30 minutes, followed by addition of 10 g of MgSO4. The mixture was allowed to stand at room temperature overnight, after which it was filtered. The filtrate was concentrated to give 0.6 g (yield 68%) of N-(6-chloro-3-pyridylmethylidene)methylamine as crystals.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
Na2S4
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

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